

Spectroscopic Profile of Allyl Lactate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl lactate*

Cat. No.: *B1347069*

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl lactate**, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data of Allyl Lactate

Due to the limited availability of published experimental spectra for **allyl lactate**, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its constituent functional groups (allyl and lactate moieties) and data from analogous ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ^1H and ^{13}C nuclei in **allyl lactate**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Allyl Lactate**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.2 - 4.4	Quartet	~7.0
H-3	~1.4 - 1.5	Doublet	~7.0
H-1'	~4.6 - 4.7	Doublet	~5.7
H-2'	~5.9 - 6.0	Multiplet	-
H-3' (trans)	~5.3 - 5.4	Doublet	~17.2
H-3' (cis)	~5.2 - 5.3	Doublet	~10.4
OH	Variable	Singlet (broad)	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton (OH) is dependent on concentration, temperature, and solvent.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Allyl Lactate**

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	~175
C-2 (CH-OH)	~67
C-3 (CH ₃)	~20
C-1' (O-CH ₂)	~65
C-2' (=CH)	~132
C-3' (=CH ₂)	~118

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **allyl lactate**, a liquid, the spectrum can be obtained as a thin film between salt plates.

Table 3: Expected Infrared (IR) Absorption Bands for **Allyl Lactate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyl)	3500 - 3200	Strong, Broad
C-H (sp ² alkene)	3100 - 3000	Medium
C-H (sp ³)	3000 - 2850	Medium
C=O (ester)	~1735	Strong
C=C (alkene)	~1645	Medium
C-O (ester)	1300 - 1000	Strong
=C-H bend (alkene)	1000 - 650	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **allyl lactate** (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of **Allyl Lactate**

m/z	Proposed Fragment
130	[M] ⁺ (Molecular Ion)
115	[M - CH ₃] ⁺
89	[M - CH ₂ CH=CH ₂] ⁺
73	[M - OCH ₂ CH=CH ₂] ⁺
45	[COOH] ⁺
41	[CH ₂ CH=CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **allyl lactate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.

^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Spectral Width: -2 to 12 ppm.

^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

- Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **allyl lactate** onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

FT-IR Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

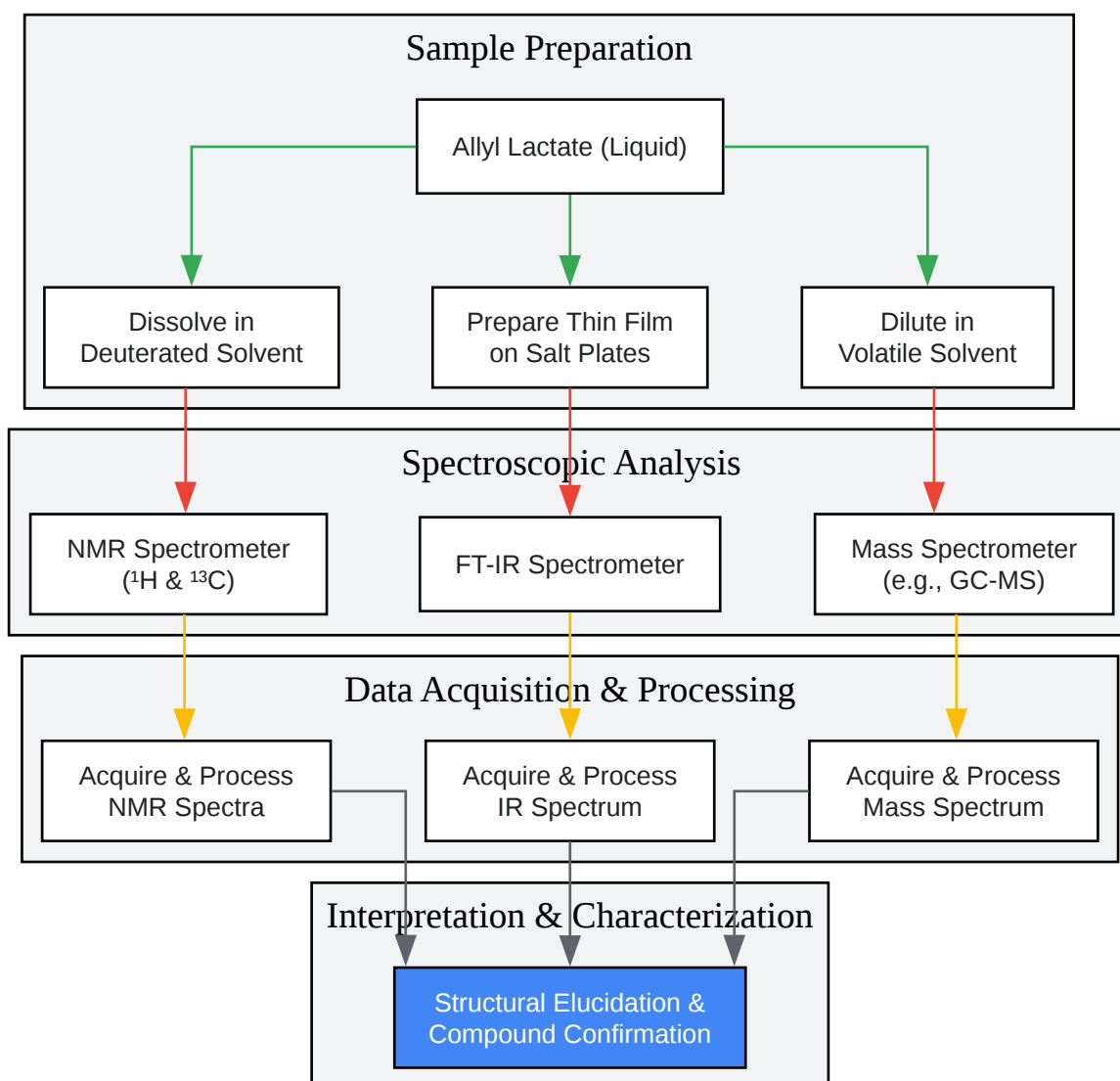
- Prepare a dilute solution of **allyl lactate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.^[1]
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the same solvent.^[1]
- If necessary, filter the solution to remove any particulate matter.^[1]

Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 35-200.
- Inlet System (for GC-MS): A suitable capillary column (e.g., DB-5) with an appropriate temperature program to elute **allyl lactate**.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **allyl lactate**.



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General workflow for spectroscopic analysis of **Allyl Lactate**.

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References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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